2-{methyl[3-(piperidin-1-ylsulfonyl)benzoyl]amino}benzoic acid
Overview
Description
2-{methyl[3-(piperidin-1-ylsulfonyl)benzoyl]amino}benzoic acid, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBA is a sulfonamide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Scientific Research Applications
2-{methyl[3-(piperidin-1-ylsulfonyl)benzoyl]amino}benzoic acid has been used extensively in scientific research due to its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. This compound has also been used as a probe to study protein-ligand interactions and enzyme inhibition.
Mechanism of Action
2-{methyl[3-(piperidin-1-ylsulfonyl)benzoyl]amino}benzoic acid acts as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, this compound can modulate the activity of various biological pathways and processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to reduce blood glucose levels in diabetic animal models. Additionally, this compound has been shown to modulate ion transport in various tissues and organs.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-{methyl[3-(piperidin-1-ylsulfonyl)benzoyl]amino}benzoic acid in lab experiments is its high degree of purity and stability. This compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-{methyl[3-(piperidin-1-ylsulfonyl)benzoyl]amino}benzoic acid. One potential direction is the development of this compound as a drug candidate for the treatment of various diseases. Another direction is the use of this compound as a probe to study protein-ligand interactions and enzyme inhibition. Additionally, the study of this compound's mechanism of action and its effects on various physiological processes can lead to new insights into the functioning of biological systems.
Properties
IUPAC Name |
2-[methyl-(3-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-21(18-11-4-3-10-17(18)20(24)25)19(23)15-8-7-9-16(14-15)28(26,27)22-12-5-2-6-13-22/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKCCRFENDUNDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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